molecular formula C19H30N6O2 B6472841 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640865-97-8

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6472841
CAS No.: 2640865-97-8
M. Wt: 374.5 g/mol
InChI Key: QQCOPUCDCBDXSW-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one features a pyrimidine core substituted with a methyl group and a morpholine ring at positions 2 and 6, respectively. This pyrimidine is linked to a piperazine moiety, which is further connected to a pyrrolidine-substituted ketone. The molecular formula is C₂₁H₃₁N₇O₂ (molecular weight: ~413.52 g/mol).

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-16-20-17(14-18(21-16)24-10-12-27-13-11-24)23-8-6-22(7-9-23)15-19(26)25-4-2-3-5-25/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOPUCDCBDXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a piperazine moiety, and a pyrrolidine group. The presence of these heterocycles is significant as they often contribute to the biological activity of pharmaceutical agents.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cellular proliferation and survival .
  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is often associated with alterations in cell morphology and migration capabilities .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . This property could be beneficial in treating conditions where inflammation plays a critical role.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 Value (µM) Remarks
AntitumorA549 (lung cancer)9Significant inhibition of cell proliferation .
PI3K InhibitionVarious cancer models18Selective against PI3Kδ isoform .
COX InhibitionIn vitro assays0.04Comparable to standard drugs like celecoxib .
Anti-inflammatoryCarrageenan-induced edema11.60Similar efficacy to indomethacin .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Studies : A study involving various human cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, particularly in lung and breast cancer models. The mechanism was linked to the inhibition of the PI3K pathway .
  • Neuropharmacological Effects : Another investigation revealed potential neuroprotective effects, suggesting that derivatives could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced swelling, indicating strong anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research indicates that compounds with structural similarities to 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl}ethan-1-one exhibit anticancer properties. The compound may act as a kinase inhibitor, targeting specific pathways involved in tumor growth and proliferation. For instance, the inhibition of the SYK (spleen tyrosine kinase) pathway has shown promise in various cancers, suggesting that similar compounds could be developed for therapeutic use .

Neuroprotective Effects:
The compound's piperazine and pyrrolidine moieties suggest potential neuroprotective effects. Studies have highlighted the importance of such structures in developing drugs aimed at neurodegenerative disorders like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems through these compounds can lead to improved cognitive functions and reduced neuroinflammation .

Case Study 1: Anticancer Drug Development

A study focused on a related compound demonstrated significant efficacy against breast cancer cell lines by inhibiting the SYK pathway. The results indicated a reduction in cell viability and increased apoptosis rates among treated cells, highlighting the potential for developing similar compounds for targeted cancer therapies .

Case Study 2: Neuroprotection

Another research effort investigated a compound with structural similarities in a mouse model of Alzheimer's disease. The study found that administration led to improved cognitive performance and reduced amyloid-beta plaque accumulation, suggesting that compounds like 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one could serve as effective neuroprotective agents .

Data Table: Comparison of Related Compounds

Compound NameStructurePrimary ApplicationMechanism of Action
Compound AStructure AAnticancerKinase inhibition
Compound BStructure BNeuroprotectionReceptor modulation
Compound CStructure CAnalgesicPain pathway modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or linker groups:

Table 1: Structural and Physicochemical Comparisons
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
Target Compound C₂₁H₃₁N₇O₂ 413.52 Pyrimidine core, 2-methyl, 6-morpholin-4-yl, piperazine linker, pyrrolidin-1-yl-ethanone -
2-(4-Methoxyphenyl)-1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (G868-0730) C₂₂H₂₉N₅O₃ 411.50 4-Methoxyphenyl instead of pyrrolidine; pyrimidin-2-yl substitution
1-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyridin-3-yl)ethan-1-one (BK80065) C₁₇H₁₈F₃N₅O 365.35 Trifluoromethyl at pyrimidine C6; pyridin-3-yl instead of pyrrolidine
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one C₂₅H₂₈FN₅O₃ 473.53 Pyridazinone core; fluorophenyl-piperazinyl group
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP Patent Compound 70) C₁₉H₂₅ClN₆OS 428.96 Thieno[3,2-d]pyrimidine core; chloro substituent; methylpiperazine linker
5-[2,6-Bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine C₁₈H₂₁F₃N₆O₂ 422.40 Dual morpholine groups; trifluoromethyl-pyridine

Functional and Pharmacological Insights

Impact of Substituents :

  • The pyrrolidine group in the target compound may enhance lipophilicity and membrane permeability compared to analogues with aromatic substituents (e.g., BK80065’s pyridin-3-yl or G868-0730’s methoxyphenyl) .
  • Trifluoromethyl groups (BK80065, EP Patent Compound 70) improve metabolic stability and binding affinity via hydrophobic interactions but may reduce solubility .
  • Morpholine is a common solubilizing group; its presence in all listed compounds suggests a design focus on bioavailability .

For example, thieno-pyrimidines are prevalent in kinase inhibitors . The target’s pyrimidine core is simpler, offering synthetic accessibility compared to fused-ring systems like thieno-pyrimidines .

Biological Activity Trends :

  • Compounds with methylpiperazine (EP Patent Compound 70) or methanesulfonyl-piperazine () linkers show enhanced kinase inhibitory activity, suggesting the target compound’s piperazine-pyrrolidine combination may optimize CNS penetration .
  • Dual morpholine-substituted pyrimidines () exhibit potent enzyme inhibition but may suffer from off-target effects due to excessive polarity .

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